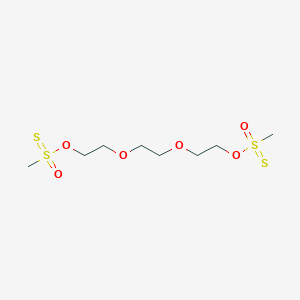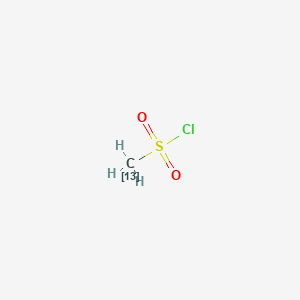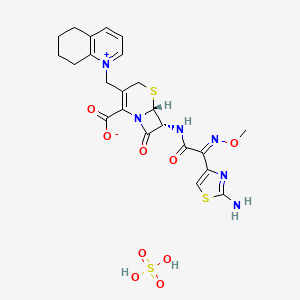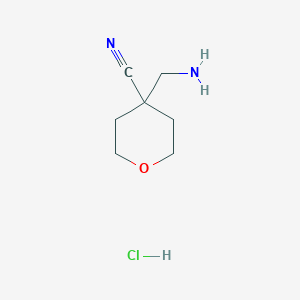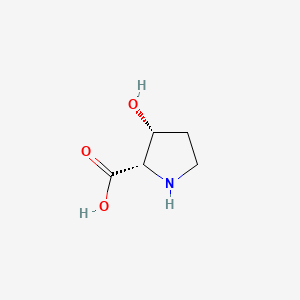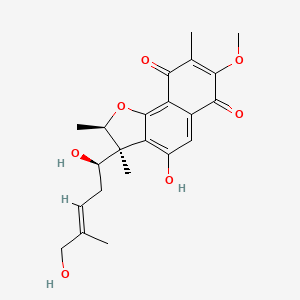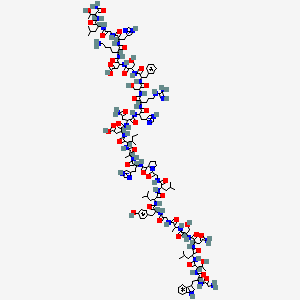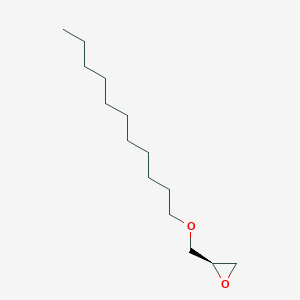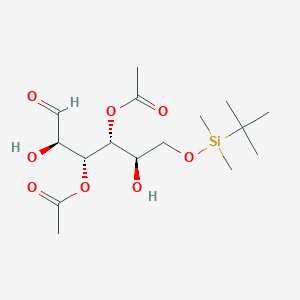
3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal is a chemical compound with the empirical formula C16H28O6Si and a molecular weight of 344.48 g/mol . This compound is a derivative of D-glucal, which is a sugar molecule. The presence of acetyl and tert-butyldimethylsilyl groups makes it a valuable intermediate in organic synthesis, particularly in the field of carbohydrate chemistry.
Mechanism of Action
Target of Action
3,4-Di-O-acetyl-6-O-tert-butyldimethylsilyl-D-glucal is an important building block for both solution- and solid-phase synthesis of oligosaccharides . Oligosaccharides are complex carbohydrates that play crucial roles in various biological processes, including cell-cell recognition and interaction, immune response, infection, and inflammation .
Mode of Action
The compound’s mode of action is primarily through its incorporation into oligosaccharides. It interacts with its targets by being chemically bonded to other monosaccharides to form oligosaccharides. These oligosaccharides then interact with specific proteins or receptors, leading to various biological effects .
Biochemical Pathways
The exact biochemical pathways affected by 3,4-Di-O-acetyl-6-O-tert-butyldimethylsilyl-D-glucal are dependent on the specific oligosaccharides that it forms. These oligosaccharides can be involved in numerous biochemical pathways, including those related to cell signaling, immune response, and cellular adhesion .
Pharmacokinetics
Oligosaccharides generally have good bioavailability and are well-distributed throughout the body .
Result of Action
The molecular and cellular effects of 3,4-Di-O-acetyl-6-O-tert-butyldimethylsilyl-D-glucal are again dependent on the specific oligosaccharides it forms. These can range from modulating immune responses to altering cell-cell interactions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3,4-Di-O-acetyl-6-O-tert-butyldimethylsilyl-D-glucal. For instance, certain conditions may favor the formation of specific oligosaccharides, thereby influencing the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal typically involves the protection of hydroxyl groups in D-glucal. The process begins with the acetylation of the 3 and 4 hydroxyl groups using acetic anhydride in the presence of a base such as pyridine. This is followed by the silylation of the 6 hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the acetyl or silyl groups.
Substitution: Nucleophilic substitution reactions can replace the acetyl or silyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, such as amines or thiols .
Scientific Research Applications
3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is employed in the study of carbohydrate-protein interactions and the development of glycosylated biomolecules.
Medicine: It serves as a precursor in the synthesis of glycosylated drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3,4-Di-O-acetyl-D-glucal: Lacks the silyl protecting group, making it less versatile in certain synthetic applications.
6-O-(tert-Butyldimethylsilyl)-D-glucal: Lacks the acetyl protecting groups, limiting its use in glycosylation reactions.
3,4,6-Tri-O-acetyl-D-glucal: Contains only acetyl protecting groups, making it less stable under certain conditions.
Uniqueness
3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal is unique due to the combination of acetyl and silyl protecting groups. This dual protection allows for selective deprotection and functionalization, making it a highly versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
[(2R,3R,4R,5R)-4-acetyloxy-1-[tert-butyl(dimethyl)silyl]oxy-2,5-dihydroxy-6-oxohexan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O8Si/c1-10(18)23-14(12(20)8-17)15(24-11(2)19)13(21)9-22-25(6,7)16(3,4)5/h8,12-15,20-21H,9H2,1-7H3/t12-,13+,14+,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPMSALVNCCUAW-GBJTYRQASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C(CO[Si](C)(C)C(C)(C)C)O)C(C(C=O)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]([C@@H](CO[Si](C)(C)C(C)(C)C)O)[C@@H]([C@H](C=O)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O8Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746584 |
Source


|
| Record name | 3,4-Di-O-acetyl-6-O-[tert-butyl(dimethyl)silyl]-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117136-33-1 |
Source


|
| Record name | 3,4-Di-O-acetyl-6-O-[tert-butyl(dimethyl)silyl]-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
